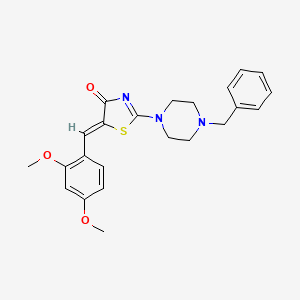![molecular formula C16H25ClN2O2 B6117100 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride](/img/structure/B6117100.png)
1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as PNU-282987 and is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors.
Mechanism of Action
PNU-282987 is a selective agonist for the α7 subtype of nicotinic acetylcholine receptors. When PNU-282987 binds to these receptors, it causes the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. This activation of the α7 nicotinic acetylcholine receptors has been shown to improve cognitive function, reduce inflammation, and have anti-tumor effects.
Biochemical and Physiological Effects:
PNU-282987 has been shown to have a variety of biochemical and physiological effects. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory by increasing the release of neurotransmitters such as dopamine, norepinephrine, and acetylcholine. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation by inhibiting the activation of NF-κB and other pro-inflammatory pathways. Additionally, PNU-282987 has been shown to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using PNU-282987 in lab experiments is its selectivity for the α7 subtype of nicotinic acetylcholine receptors. This selectivity allows researchers to study the specific effects of activating these receptors without the confounding effects of activating other subtypes. Additionally, PNU-282987 has been extensively studied and has a well-established mechanism of action. However, one limitation of using PNU-282987 in lab experiments is its relatively low potency compared to other nicotinic acetylcholine receptor agonists. This can make it more difficult to achieve the desired effects at lower concentrations.
Future Directions
There are several future directions for research on PNU-282987. One area of interest is the potential use of PNU-282987 in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor effects of PNU-282987 and its potential as a therapeutic agent for these conditions. Finally, there is a need for the development of more potent analogs of PNU-282987 that can achieve the desired effects at lower concentrations.
Synthesis Methods
The synthesis of PNU-282987 involves a multi-step process that starts with the reaction of 4-methoxyphenol with 2-chlorobut-3-en-1-ol to form 4-(4-methoxyphenoxy)but-2-en-1-ol. This intermediate is then reacted with 4-methylpiperazine to form the final product, 1-[4-(4-methoxyphenoxy)but-2-en-1-yl]-4-methylpiperazine hydrochloride.
Scientific Research Applications
PNU-282987 has been used in a variety of scientific research applications, including studies on the central nervous system, inflammation, and cancer. In the central nervous system, PNU-282987 has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Inflammation studies have shown that PNU-282987 can reduce cytokine production and inflammation in animal models of sepsis and arthritis. Additionally, PNU-282987 has been shown to have anti-tumor effects in animal models of lung cancer.
Properties
IUPAC Name |
1-[(E)-4-(4-methoxyphenoxy)but-2-enyl]-4-methylpiperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-17-10-12-18(13-11-17)9-3-4-14-20-16-7-5-15(19-2)6-8-16;/h3-8H,9-14H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKMRMMRCUMUMV-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC=CCOC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C/C=C/COC2=CC=C(C=C2)OC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-bromo-3-methylphenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B6117019.png)


![2,3-dichloro-N-[4-(4-morpholinyl)phenyl]benzamide](/img/structure/B6117035.png)

![methyl (4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenoxy)acetate](/img/structure/B6117052.png)
![ethyl 1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-3-(3-methoxybenzyl)-3-piperidinecarboxylate](/img/structure/B6117058.png)

![3-[1-(1,3-benzodioxol-4-ylmethyl)-4-piperidinyl]-N-(1-benzyl-3-pyrrolidinyl)propanamide](/img/structure/B6117072.png)
![2-[(1-isopropyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-4(3H)-quinazolinone](/img/structure/B6117081.png)
![1-(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)-3-methyl-1-butanol](/img/structure/B6117087.png)
![2-(1-isopropyl-4-{4-[methyl(phenyl)amino]benzyl}-2-piperazinyl)ethanol](/img/structure/B6117093.png)
![4-(4-chlorophenyl)-1-[(5-phenyl-2-thienyl)carbonyl]-4-piperidinol](/img/structure/B6117110.png)
![N-{5-[2-(4-morpholinyl)ethyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}methanesulfonamide](/img/structure/B6117112.png)
